(R)-2-Acetoxy-3-methylbutanoic acid
CAS No.: 44976-78-5
Cat. No.: VC2512533
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 44976-78-5 |
---|---|
Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | (2R)-2-acetyloxy-3-methylbutanoic acid |
Standard InChI | InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1 |
Standard InChI Key | SHYABMSJIGYKIG-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)OC(=O)C |
SMILES | CC(C)C(C(=O)O)OC(=O)C |
Canonical SMILES | CC(C)C(C(=O)O)OC(=O)C |
Introduction
Chemical Identity and Structure
(R)-2-Acetoxy-3-methylbutanoic acid is a chiral carboxylic acid derivative with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. The compound features a stereogenic center at the C-2 position with the R configuration. Its structure consists of a carboxylic acid group, an acetoxy substituent, and a branched alkyl chain.
Identification Parameters
The detailed identification parameters for (R)-2-Acetoxy-3-methylbutanoic acid are presented in Table 1.
Parameter | Value |
---|---|
CAS Number | 44976-78-5 |
IUPAC Name | (2R)-2-acetyloxy-3-methylbutanoic acid |
Molecular Formula | C₇H₁₂O₄ |
Molecular Weight | 160.17 g/mol |
Standard InChI | InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1 |
Standard InChIKey | SHYABMSJIGYKIG-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)C@HOC(=O)C |
PubChem Compound | 11159475 |
Table 1: Chemical identification parameters for (R)-2-Acetoxy-3-methylbutanoic acid
Structural Features
The compound contains several key functional groups:
-
A carboxylic acid group (-COOH)
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An acetoxy group (CH₃COO-) at the C-2 position
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An isopropyl group (CH(CH₃)₂)
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A chiral center at C-2 with the R configuration
The stereochemistry at the C-2 position is crucial for the compound's biological activity and applications in asymmetric synthesis. The R configuration indicates that according to the Cahn-Ingold-Prelog priority rules, the highest priority substituent is oriented to the right when the lowest priority group is positioned away from the observer .
Physical and Chemical Properties
(R)-2-Acetoxy-3-methylbutanoic acid possesses several distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.
Basic Physical Properties
The compound's basic physical properties are summarized in Table 2.
Property | Value |
---|---|
Physical State | Not specified in available data |
Molecular Weight | 160.17 g/mol |
Exact Mass | 160.07400 |
LogP | 0.65870 |
Topological Polar Surface Area (TPSA) | 63.60000 |
Recommended Storage Temperature | 2-8°C |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
Table 2: Physical and chemical properties of (R)-2-Acetoxy-3-methylbutanoic acid
Classification Element | Description |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
Expanded Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 |
Table 3: Safety classification of (R)-2-Acetoxy-3-methylbutanoic acid
Hazard Statement Interpretation
The hazard statements can be interpreted as follows:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Supplier | Product Number | Quantity | Price (USD) | Purity |
---|---|---|---|---|
TRC | R706353 | 50mg | $110 | Not specified |
ChemScene | CS-M0921 | 1g | $352 | 95% |
American Custom Chemicals Corporation | CCH0032825 | 5mg | $496.4 | 95% |
Crysdot | CD13012881 | 5g | $749 | 97% |
Table 4: Commercial pricing of (R)-2-Acetoxy-3-methylbutanoic acid (as of 2021)
Current stock and pricing may vary, and researchers are typically advised to contact suppliers directly for up-to-date information .
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